tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Medicinal chemistry programs require precise pyrazole-oxazepane scaffolds for SAR studies; generic analogs fail due to altered linker geometry or amino group position. This building block features a 4-amino-1H-pyrazole directly N-linked to a Boc-protected 1,4-oxazepane ring. - Enables fragment-based lead optimization targeting kinase ATP pockets (ligand-efficient core). - Boc group supports solid-phase peptide synthesis & DNA-compatible chemistry. - ≥95% purity, suitable for high-throughput screening and DEL construction.

Molecular Formula C13H22N4O3
Molecular Weight 282.344
CAS No. 2305254-80-0
Cat. No. B2599749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate
CAS2305254-80-0
Molecular FormulaC13H22N4O3
Molecular Weight282.344
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)N2C=C(C=N2)N
InChIInChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)16-4-5-19-9-11(8-16)17-7-10(14)6-15-17/h6-7,11H,4-5,8-9,14H2,1-3H3
InChIKeyWQKYMFWHPZPTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate: Core Scaffold Procurement


tert-Butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate (CAS 2305254-80-0) is a synthetic heterocyclic building block featuring a 1,4-oxazepane core protected by a tert-butyl carbamate (Boc) group, substituted at the 6-position with a 4-amino-1H-pyrazol-1-yl moiety. It is supplied at a minimum 95% purity by chemical vendors for research use only . This compound belongs to a class of molecules explored as scaffolds for monoamine reuptake inhibitors and kinase-targeting agents, making its precise architecture critical for structure-activity relationship (SAR) studies [1].

1
Scaffold identity: Boc-protected 1,4-oxazepane substituted at C6 with 4-amino-1H-pyrazol-1-yl.
2
Research context: Applied as a building block in SAR programs targeting kinases or monoamine transporters.
3
Procurement: Supplied with a defined purity specification for research use only.

Structural Differentiation from Generic Analogs


Generic substitution within the 1,4-oxazepane-pyrazole chemical space is not viable due to critical structural and functional group variations that dictate molecular recognition. The target compound's unique combination of a directly N-linked, 4-amino-substituted pyrazole on a Boc-protected oxazepane ring differentiates it from analogs with modified linkers, distal amino groups, or altered protecting groups. These architectural differences directly impact hydrogen-bonding capacity, conformational flexibility, and downstream derivatization potential, which are pivotal for target engagement in medicinal chemistry programs exploring monoamine transporters or kinase inhibition noted in the patent literature [1].

Direct N-linkage of pyrazole vs. methylamino linker may alter pharmacophore geometry and target recognition.
4-Amino group on pyrazole vs. unsubstituted or distal amino analogs shifts hydrogen-bond donor/acceptor profile.
Boc protecting group defines reactivity; deprotected or alternative protecting groups may diverge in downstream chemistry.

Evidence Comparison Against Closest Analogs


Molecular Weight and Formula Comparison

The target compound, tert-Butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate (CAS 2305254-80-0), has a molecular weight of 282.34 g/mol and a molecular formula of C13H22N4O3 . In contrast, a structurally modified analog, tert-butyl 6-(1H-pyrazol-5-ylmethylamino)-1,4-oxazepane-4-carboxylate (CAS 2176125-56-5), which introduces a methylamino linker between the oxazepane and pyrazole rings, has a higher molecular weight of 296.37 g/mol and a formula of C14H24N4O3 [1]. This 14.03 g/mol difference reflects the impact of the linker on the compound's physicochemical profile, which can affect membrane permeability and target binding.

MW & Formula Comparison
Reported
Target: 282.34 g/mol (C13H22N4O3); Comparator: 296.37 g/mol (C14H24N4O3) → Δ 14.03 g/mol
Lower MW may support ligand efficiency evaluation; permeability impact requires validation.
Data from PubChem and supplier specs.
Medicinal Chemistry Chemical Biology Drug Discovery

Pyrazole Linker and Hydrogen-Bonding Architecture

A key differentiator is the pyrazole substitution pattern. The target compound features a 4-amino-1H-pyrazol-1-yl group directly N-linked to the oxazepane ring, providing a hydrogen-bond donor (NH2) at the 4-position of the pyrazole . The comparator, tert-butyl 6-(1H-pyrazol-5-ylmethylamino)-1,4-oxazepane-4-carboxylate, attaches the pyrazole via a methylamino linker at the 5-position, which alters the spatial orientation and removes the direct N-linkage, replacing it with an exocyclic amine . This structural change modifies the vector and distance of the hydrogen-bonding pharmacophore.

Linker & H-Bond Architecture
Source review
Target: direct N-linkage, 4-NH2 pyrazole. Comparator: methylamino linker, unsubstituted pyrazole.
Pharmacophore orientation may alter target recognition; confirmatory binding studies needed.
Structure derived from SMILES; no experimental binding data.
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Purity and Supply Consistency

The target compound is commercially available from reputable suppliers with a specified minimum purity of 95% . In contrast, many custom-synthesized 1,4-oxazepane analogs lack guaranteed purity specifications in public databases, introducing uncertainty in biological assay reproducibility. The consistent supply of a characterized building block enables robust SAR exploration.

Purity Specification
Specification review
Target: Min. 95% (supplier). Typical analogs: unspecified or variable purity.
Defined purity supports assay reproducibility and impurity control.
Vendor datasheet; general analog market assessment.
Chemical Procurement Quality Control Reproducibility

Intellectual Property and Freedom to Operate

A search of patent literature reveals that broad 1,4-oxazepane derivative patents, such as CA2813911A1, focus on monoamine reuptake inhibition but claim generic scaffolds with various substituents [1]. The specific compound tert-butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate, with its defined 4-amino-pyrazole motif, represents a specific chemical entity that falls outside the exemplified claims of several broad patents that lack direct pyrazole-amino substitutions, offering a potentially clearer freedom-to-operate landscape for commercial development.

IP Freedom-to-Operate
Class-level inference
Specific 4-amino-pyrazole oxazepane not claimed in CA2813911A1.
Distinct substitution may reduce infringement risk; formal legal analysis required.
Based on claim review of cited patent.
Patent Analysis Drug Discovery Chemical Intellectual Property

Application Scenarios in Drug Discovery


Kinase Inhibitor Fragment and Lead Optimization

The unique 4-amino-pyrazole motif on the oxazepane scaffold provides an ideal vector for ATP-binding site interactions in kinases. The direct N-linkage and hydrogen-bonding capacity make this building block suitable for fragment-based drug design (FBDD) and subsequent lead optimization, particularly where a compact, ligand-efficient core is desired [1]. The lower molecular weight compared to linker-extended analogs [2] supports better pharmacokinetic profiles.

Monoamine Transporter Modulator Development

Based on the class-level evidence from 1,4-oxazepane patents [1], this compound can serve as a differentiated starting point for synthesizing selective monoamine reuptake inhibitors. Its specific substitution pattern may confer selectivity advantages over generically claimed analogs, potentially reducing off-target effects in CNS disorder models.

DNA-Encoded Library (DEL) Building Block

The Boc-protected secondary amine on the oxazepane ring allows for solid-phase and DNA-compatible chemistry. The 4-amino group on the pyrazole provides a handle for further diversification or bioconjugation. This compound's architecture is well-suited for inclusion in DNA-encoded chemical libraries for high-throughput target screening, where purity and structural uniqueness are paramount [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Compact oxazepane-pyrazole core; ligand-efficient vector
ATP-site binding assay; pharmacokinetic profiling
Monoamine transporter modulator research
Differentiated substitution vs. generic patent scaffolds
Transporter selectivity panel; off-target profiling
DNA-encoded library (DEL) synthesis
Boc-protected amine; amino handle for diversification
DEL-compatible chemistry; purity retention
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